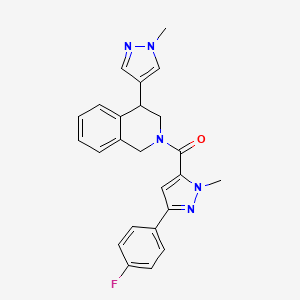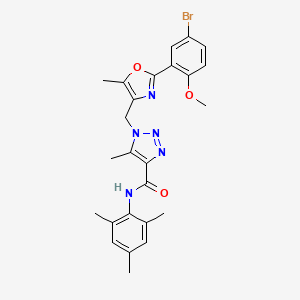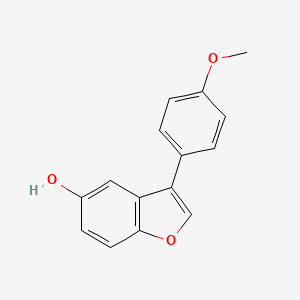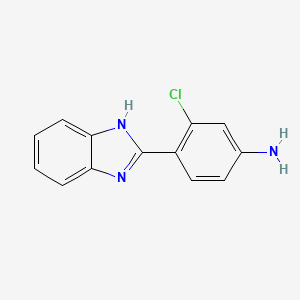
4-(1H-benzimidazol-2-yl)-3-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1H-benzimidazol-2-yl)-3-chloroaniline” is a compound that contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . It has been extensively utilized as a drug scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-phenybenzimidazole derivatives, such as “4-(1H-benzimidazol-2-yl)-3-chloroaniline”, starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles in high yield .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Physical And Chemical Properties Analysis
The IR (KBr) ν max /cm −1: 3,390 (NH benzimidazole); 3,278 (NH aminophenyl); 3,043 (CH arom); 2,922 (CH aliph); 1,673 (C=O); 1,603 (C=N), 1,548 (C=C arom). 1H NMR (DMSO- d6, 500 MHz, δ ppm): 4.30 (s, 2H, CH2); 7.40 (m, 2H, H5, H6 benzimidazole moiety); 7.70 (m, 2H, H4, H7 benzimidazole moiety); 7.87 (d, 2H, J = 7.65, H2, H6 aminophenyl moiety); 8.15 (d, 2H, J = 7.65, H3, H5 aminophenyl moiety); 10.76 (s, 1H, NH aminophenyl, D2O exchangeable); 12.43 (br., 1H, NH benzimidazole, D2O exchangeable). 13C NMR (500 MHz, DMSO- d6): 44.20 (aliph. carbon), 120.04, 122.54, 126.13, 127.81, 140.46 (arom. carbons), 151.65 (C=N), 165.49 (C=O) .
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzimidazole derivatives, including 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine , have been extensively studied for their potential anticancer properties. These compounds can interact with various cellular targets and disrupt cancer cell proliferation. For instance, they may inhibit tubulin polymerization, which is crucial for cell division . Additionally, certain benzimidazole derivatives have shown promise in targeting specific cancer cell lines, making them valuable candidates for drug development.
Antiviral Applications
The antiviral properties of benzimidazole derivatives are well-documented. They have been tested against a range of viruses, including HIV, HCV, HCMV, and HSV-1 . The mechanism often involves the inhibition of viral replication enzymes or interference with the viral DNA synthesis, providing a broad spectrum of potential therapeutic applications.
Antibacterial and Antifungal Effects
Benzimidazole compounds exhibit significant antibacterial and antifungal activities. They can function as inhibitors of bacterial cell wall synthesis or disrupt essential enzymes within fungal cells . This makes them potent agents for treating various bacterial and fungal infections.
Enzymatic Inhibition
These molecules have been shown to inhibit various enzymes, which are vital for numerous biological processes. For example, they can act as inhibitors of kinases, enzymes that play a role in signaling pathways related to cancer and other diseases . By modulating these enzymes, benzimidazole derivatives can be used to treat diseases associated with enzyme dysregulation.
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives is attributed to their ability to modulate the body’s immune response. They can inhibit the production of pro-inflammatory cytokines and mediators, which are involved in the inflammation process . This property is beneficial for treating chronic inflammatory diseases.
Antioxidant Effects
Benzimidazole derivatives can also serve as antioxidants. They can neutralize free radicals and protect cells from oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders . Their antioxidant capacity is an area of interest for developing treatments for conditions caused by oxidative damage.
Coordination Chemistry and Material Science
In coordination chemistry, benzimidazole derivatives, including 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine , are used to synthesize complex molecules with metal ions. These complexes have potential applications in material science, catalysis, and as sensors .
Neuroprotective Applications
Research has indicated that benzimidazole derivatives may have neuroprotective effects. They could be used in the treatment of neurodegenerative diseases like Alzheimer’s due to their ability to inhibit certain pathological processes within the brain.
Mecanismo De Acción
Target of Action
The primary targets of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are proteins and enzymes . The benzimidazole nucleus, a key component of this compound, is an important pharmacophore in drug discovery and is known to interact with these biological targets .
Mode of Action
The compound interacts with its targets through the benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . This allows the compound to bind to the active sites of proteins and enzymes, leading to changes in their function .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may affect multiple pathways related to these functions.
Result of Action
The molecular and cellular effects of 4-(1H-Benzoimidazol-2-yl)-3-chloro-phenylamine are likely to be diverse, given the wide range of biological activities associated with benzimidazole derivatives . These effects could include inhibition of viral replication, tumor growth, hypertension, gastric acid secretion, parasitic infections, microbial growth, and inflammation .
Direcciones Futuras
Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, they are expected to continue to be a focus of research in medicinal chemistry .
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUOCHIWOHSUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-3-chloroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)
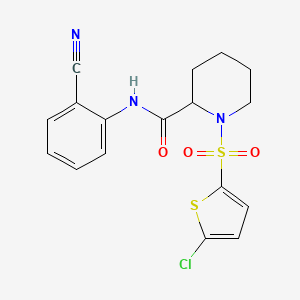
![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)
![4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2904681.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2904684.png)

![1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2904687.png)
![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
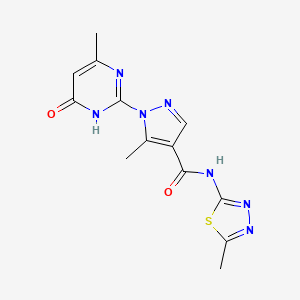
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)
